MLS001167414

説明

作用機序

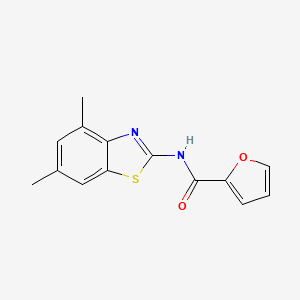

The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant defense, detoxification, and cell survival. N-(4,6-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide has been shown to activate Nrf2, leading to increased expression of antioxidant enzymes and other cytoprotective proteins.

Biochemical and Physiological Effects

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide has been shown to have several biochemical and physiological effects. It can increase the levels of glutathione, a major antioxidant in the body, and reduce the levels of reactive oxygen species (ROS), which can cause oxidative damage to cells. N-(4,6-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide can also reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10).

実験室実験の利点と制限

One advantage of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is its low toxicity and high solubility in water and organic solvents. This makes it a useful compound for in vitro and in vivo experiments. However, one limitation is its instability in acidic or basic conditions, which can lead to degradation and loss of activity.

将来の方向性

There are several future directions for research on N-(4,6-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N-(4,6-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of these diseases.

Another area of interest is the development of new synthetic methods for N-(4,6-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide and its derivatives. This could lead to the discovery of new compounds with enhanced activity and selectivity.

Finally, the use of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide in combination with other drugs or therapies is an area of potential research. N-(4,6-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide has been shown to enhance the activity of other drugs, such as interferon-beta, in the treatment of multiple sclerosis. It may also have synergistic effects with other antioxidants or anti-inflammatory agents.

Conclusion

In conclusion, N-(4,6-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is a promising compound with potential applications in various fields. Its anti-inflammatory, anti-tumor, and anti-oxidant properties make it a useful compound for medicinal chemistry research. Its mechanism of action and biochemical effects have been extensively studied, but there are still many areas for future research, including its potential as a treatment for neurodegenerative diseases and the development of new synthetic methods and combination therapies.

合成法

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide can be synthesized through various methods, including the reaction of 4,6-dimethyl-2-aminobenzothiazole with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction yields N-(4,6-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide as a yellow solid with a purity of over 95%.

科学的研究の応用

結核菌に対する活性

N-(4,6-ジメチル-1,3-ベンゾチアゾール-2-イル)フラン-2-カルボキサミドは、有望な結核菌に対する活性を示しています。最近の合成開発により、結核菌 (M. tuberculosis) に対して阻害効果を持つベンゾチアゾール系化合物が開発されました。これらの分子は標準的な参照薬と比較され、結核菌に対する効力が実証されました。 研究者らは、ジアゾカップリング、クネーベナーゲル縮合、ビジネリ反応、分子ハイブリッド化技術、マイクロ波照射、ワンポット多成分反応など、様々な合成経路を探索してきました . さらに、構造活性相関と分子ドッキング研究が行われ、DprE1酵素を標的とする強力な阻害剤が特定されました .

1,3,4-チアジアゾール誘導体

N-(4,6-ジメチル-1,3-ベンゾチアゾール-2-イル)フラン-2-カルボキサミドは、1,3,4-チアジアゾール誘導体の合成における前駆体としても使用されてきました。 これらの新たに合成された化合物は、その抗菌活性について評価されました . この研究では、これらの誘導体の様々な微生物に対する阻害効果を調べました。

アリールアミド

ヒドロキシベンゾトリアゾール (HOBT) および1-(3-ジメチルアミノプロピル)-3-エチルカルボジイミド塩酸塩 (EDCl) を用いたN’-(1,3-ベンゾチアゾール-2-イル)-アリールアミドの合成は、N-(4,6-ジメチル-1,3-ベンゾチアゾール-2-イル)フラン-2-カルボキサミドを出発物質として達成されました . これらのアリールアミドは、比較的穏やかな反応条件下で高収率で得られました。合成された化合物は特性評価され、その潜在的な生物活性について調査されました。

特性

IUPAC Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-8-6-9(2)12-11(7-8)19-14(15-12)16-13(17)10-4-3-5-18-10/h3-7H,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNFWKWRSIUGLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301321658 | |

| Record name | N-(4,6-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301321658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49676646 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

308292-73-1 | |

| Record name | N-(4,6-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301321658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2455350.png)

amine dihydrochloride](/img/structure/B2455352.png)

![4-tert-butyl-N-[(2-chlorophenyl)carbamothioyl]benzamide](/img/structure/B2455354.png)

![5-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2455356.png)

![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl phenyl sulfone](/img/structure/B2455358.png)

![5-[(4-bromophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2455362.png)

![2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one](/img/structure/B2455365.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-(4-propan-2-ylphenyl)oxamide](/img/structure/B2455369.png)

![2-methyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2455370.png)